N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide
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Overview
Description
N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is an organic compound with the molecular formula C15H12ClNO2 It is a derivative of benzamide and is characterized by the presence of a chloro group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylethylamine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylacetamide moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating (40-60°C)
Reduction: Reducing agents (e.g., LiAlH4), solvents like ether or tetrahydrofuran (THF), low temperature (0-10°C)
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone or water, room temperature
Major Products Formed
Substitution: N-(1-Amino-2-oxo-2-phenylethyl)-2-phenylacetamide
Reduction: N-(1-Hydroxy-2-phenylethyl)-2-phenylacetamide
Oxidation: N-(1-Carboxy-2-phenylethyl)-2-phenylacetamide
Scientific Research Applications
N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)acetbenzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
865284-47-5 |
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Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H14ClNO2/c17-16(15(20)13-9-5-2-6-10-13)18-14(19)11-12-7-3-1-4-8-12/h1-10,16H,11H2,(H,18,19) |
InChI Key |
LOBFHZSUCULTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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